

# Application Notes and Protocols: Otilimab in Combination with other Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK894490A |           |
| Cat. No.:            | B607872    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

These application notes provide a comprehensive overview of otilimab (formerly GSK3196165), a human monoclonal antibody that targets granulocyte-macrophage colony-stimulating factor (GM-CSF), a key cytokine in inflammatory pathways. While initial development focused on rheumatoid arthritis (RA), the principles and protocols outlined here are applicable to broader research into the synergistic or additive effects of otilimab in combination with other anti-inflammatory agents in various inflammatory disease models.

It is important to note that while otilimab showed some efficacy, its development for RA was discontinued by GSK after Phase III clinical trials (the contRAst programme) indicated that it was unlikely to offer a significant benefit over existing therapies.[1] Nevertheless, the data from these trials provide valuable insights into the potential of GM-CSF inhibition in inflammatory diseases and a framework for designing future preclinical and clinical combination studies.

### **Mechanism of Action**

Otilimab is a monoclonal antibody that specifically binds to and neutralizes GM-CSF.[1] GM-CSF is a cytokine that plays a crucial role in the pathogenesis of inflammatory diseases by promoting the differentiation, activation, and survival of myeloid cells, including macrophages



and neutrophils. These activated cells, in turn, produce a cascade of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, leading to tissue damage and the clinical manifestations of inflammatory conditions. By inhibiting GM-CSF, otilimab aims to disrupt this inflammatory cascade at an upstream point.

# **Data Presentation: Summary of Clinical Trial Data**

The following tables summarize key efficacy data from the Phase III contRAst clinical trial program, which evaluated otilimab in combination with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) or methotrexate against placebo and other active comparators in patients with moderately to severely active rheumatoid arthritis.

Table 1: ACR20 Response at Week 12 in the contRAst 1 and contRAst 2 Trials[2][3]



| Trial                                                   | Treatment<br>Group           | N    | ACR20<br>Response<br>Rate (%) | p-value vs.<br>Placebo |
|---------------------------------------------------------|------------------------------|------|-------------------------------|------------------------|
| contRAst 1 (inadequate response to methotrexate)        | Otilimab 90 mg +<br>MTX      | 513  | 54.7                          | 0.0023                 |
| Otilimab 150 mg<br>+ MTX                                | 510                          | 50.9 | 0.0362                        |                        |
| Placebo + MTX                                           | 256                          | 41.7 | -                             |                        |
| Tofacitinib 5 mg<br>+ MTX                               | 258                          | -    | -                             |                        |
| contRAst 2<br>(inadequate<br>response to<br>cs/bDMARDs) | Otilimab 90 mg +<br>csDMARDs | 545  | 54.9                          | <0.0001                |
| Otilimab 150 mg<br>+ csDMARDs                           | 539                          | 54.5 | <0.0001                       |                        |
| Placebo +<br>csDMARDs                                   | 270                          | 32.5 | -                             | _                      |
| Tofacitinib 5 mg<br>+ csDMARDs                          | 271                          | -    | -                             |                        |

ACR20 represents a 20% improvement in the American College of Rheumatology criteria. Data for tofacitinib is presented as a comparator and was shown to have consistently greater benefits than otilimab across multiple endpoints.[2]

Table 2: ACR20 Response at Week 12 in the contRAst 3 Trial[4][5][6]



| Treatment Group             | N   | ACR20 Response<br>Rate (%) | p-value vs. Placebo |
|-----------------------------|-----|----------------------------|---------------------|
| Otilimab 90 mg + csDMARDs   | 155 | 45                         | 0.2868              |
| Otilimab 150 mg + csDMARDs  | 158 | 51                         | 0.0596              |
| Placebo + csDMARDs          | 78  | 38                         | -                   |
| Sarilumab 200 mg + csDMARDs | 158 | -                          | -                   |

In the contRAst 3 trial, otilimab did not demonstrate a statistically significant difference from placebo for the primary endpoint of ACR20 response at week 12. Sarilumab demonstrated superiority to otilimab.[4][5][6]

# **Experimental Protocols**

The following are detailed, representative protocols that can be adapted for preclinical evaluation of otilimab in combination with other anti-inflammatory agents.

# In Vitro Anti-inflammatory Synergy Assay

Objective: To assess the synergistic or additive anti-inflammatory effects of otilimab in combination with another anti-inflammatory agent (e.g., a JAK inhibitor, an IL-6 receptor antagonist) on cytokine production by activated macrophages.

Cell Line: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

#### Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin



- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- Lipopolysaccharide (LPS)
- Recombinant human GM-CSF
- Otilimab (or a research-grade anti-GM-CSF antibody)
- Second anti-inflammatory agent (e.g., tofacitinib, sarilumab)
- ELISA kits for TNF-α, IL-6, and IL-1β
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

#### Protocol:

- Cell Culture and Differentiation (for THP-1 cells):
  - 1. Culture THP-1 monocytes in RPMI-1640 medium.
  - 2. To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1  $\times$  10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.
  - 3. After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before stimulation.
- Treatment:
  - Prepare serial dilutions of otilimab and the second anti-inflammatory agent, both alone and in combination, in the cell culture medium. A checkerboard titration is recommended to assess synergy.
  - 2. Pre-treat the differentiated THP-1 cells or PBMCs with the single agents or combinations for 1 hour.



- 3. Stimulate the cells with 10 ng/mL recombinant human GM-CSF for 30 minutes, followed by the addition of 100 ng/mL LPS to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS and GM-CSF only, cells treated with single agents).
- Incubation and Supernatant Collection:
  - 1. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
  - 2. After incubation, centrifuge the plates at 300 x g for 10 minutes to pellet the cells.
  - 3. Carefully collect the cell culture supernatants for cytokine analysis.
- Cytokine Measurement:
  - 1. Quantify the levels of TNF- $\alpha$ , IL-6, and IL-1 $\beta$  in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
- Data Analysis:
  - Calculate the percentage inhibition of cytokine production for each treatment condition relative to the LPS and GM-CSF stimulated control.
  - To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

# In Vivo Murine Model of Collagen-Induced Arthritis (CIA)

Objective: To evaluate the efficacy of otilimab in combination with another anti-inflammatory agent in a preclinical model of rheumatoid arthritis.

Animal Model: DBA/1 mice (8-10 weeks old).

#### Materials:

Bovine type II collagen (CII)



- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Otilimab (or a murine surrogate anti-GM-CSF antibody)
- Second anti-inflammatory agent
- Calipers for paw thickness measurement
- Histology reagents

#### Protocol:

- Induction of Arthritis:
  - 1. On day 0, immunize DBA/1 mice intradermally at the base of the tail with 100  $\mu$ g of bovine type II collagen emulsified in Complete Freund's Adjuvant.
  - 2. On day 21, administer a booster immunization with 100 μg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
- Treatment:
  - Begin treatment upon the first signs of arthritis (clinical score > 1), typically around day 24-28.
  - 2. Randomize mice into treatment groups (e.g., vehicle control, otilimab alone, second agent alone, otilimab + second agent).
  - 3. Administer otilimab (e.g., 10 mg/kg, intraperitoneally, twice weekly) and the second antiinflammatory agent at a predetermined dose and schedule.
- Clinical Assessment:
  - 1. Monitor the mice daily for signs of arthritis.



- 2. Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
- 3. Measure paw thickness using calipers every 2-3 days.
- Endpoint Analysis (e.g., day 42):
  - 1. At the end of the study, euthanize the mice and collect blood for serum cytokine analysis.
  - 2. Dissect the paws and fix them in 10% neutral buffered formalin for histological analysis.
  - 3. Process the paws for histology, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
- Data Analysis:
  - 1. Compare the mean arthritis scores and paw thickness between treatment groups using appropriate statistical tests (e.g., ANOVA).
  - 2. Analyze serum cytokine levels and histological scores to determine the effect of the combination therapy on systemic and local inflammation.

# Mandatory Visualizations Signaling Pathway









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. gsk.com [gsk.com]
- 2. Anti-GM-CSF otilimab versus tofacitinib or placebo in patients with active rheumatoid arthritis and an inadequate response to conventional or biologic DMARDs: two phase 3 randomised trials (contRAst 1 and contRAst 2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-GM-CSF otilimab versus sarilumab or placebo in patients with rheumatoid arthritis and inadequate response to targeted therapies: a phase III randomised trial (contRAst 3) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ard.bmj.com [ard.bmj.com]
- 6. ard.bmj.com [ard.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Otilimab in Combination with other Anti-inflammatory Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607872#gsk894490a-in-combination-with-other-anti-inflammatory-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com